6,7-Diaminoquinoline-5,8-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-diaminoquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAIFBJHUMMXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)N)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292238 | |
| Record name | 6,7-diaminoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22811-75-2 | |
| Record name | NSC81051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-diaminoquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,7 Diaminoquinoline 5,8 Dione and Its Derivatives
Classical Synthetic Pathways to 6,7-Diaminoquinoline-5,8-dione
Classical synthetic routes to this compound often involve multi-step procedures commencing from readily available precursors. These methods have been foundational in the exploration of quinoline-5,8-dione chemistry.
Nucleophilic Substitution Reactions in this compound Synthesis
Nucleophilic substitution is a key strategy for introducing amino functionalities onto the quinoline-5,8-dione scaffold. This typically involves the reaction of a halogenated quinoline-5,8-dione with an amine. For instance, 6,7-dihaloquinoline-5,8-diones can serve as precursors, where the halogen atoms act as leaving groups. researchgate.netscienceopen.com The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the amine. scienceopen.com
In some syntheses, a bromo-substituted quinoline-5,8-dione is treated with various amines to produce amino derivatives. The rate of these reactions is dependent on the electron availability on the amino compounds. For example, the reaction of 7-bromoquinoline-5,8-dione with amines under basic conditions is a common method. The bromine atom enhances the electrophilicity at the C7 position, facilitating regioselective amination. Similarly, 6-amino-7-bromoquinoline-5,8-dione (B8093216) can be synthesized through nucleophilic substitution of 7-bromoquinoline-5,8-dione with amines.
A non-regioselective Michael addition of amines to quinoline-5,8-dione, followed by autoxidation, can also yield a mixture of 6- and 7-amino derivatives. nih.gov The table below summarizes the synthesis of various amino-quinoline-5,8-dione derivatives via nucleophilic substitution.
| Precursor | Reagent | Product | Yield | Reference |
| 7-Bromoquinoline-5,8-dione | o-anisidine | 7-Bromo-6-(o-anisidinyl)quinoline-5,8-dione | 60% | |
| 7-Bromoquinoline-5,8-dione | p-toludine | 7-Bromo-6-(p-toluidinyl)quinoline-5,8-dione | 65-50% | |
| 7-Bromoquinoline-5,8-dione | p-bromo-aniline | 7-Bromo-6-(p-bromo-anilinyl)quinoline-5,8-dione | 65-50% | |
| Quinoline-5,8-dione | 2-(1H-indol-3-yl)ethanamines | 6- and 7-substituted amino derivatives | Not specified | nih.gov |
| Quinoline-5,8-dione | Anilines | 6- and 7-substituted amino derivatives | Not specified | nih.gov |
Oxidation-Based Routes to Quinoline-5,8-dione Precursors for this compound
The quinoline-5,8-dione core structure is often synthesized through the oxidation of a suitable precursor, most commonly an 8-hydroxyquinoline (B1678124) derivative. scispace.com Various oxidizing agents have been employed for this transformation. One effective method is the oxidation of 8-hydroxyquinoline with tert-butyl hydroperoxide (tBuOOH) in the presence of a silica-supported iron tetrasulfophthalocyanine catalyst, which can yield up to 66% of the target product. rsc.org Another approach utilizes [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in a mixture of acetonitrile (B52724) and water to oxidize 5- or 8-quinolinol to quinoline-5,8-dione. arkat-usa.org
The oxidation of 5-hydroxyquinoline (B119867) with iodobenzene (B50100) diacetate (PIDA) in a mixture of acetonitrile and water has also been reported to produce quinoline-5,8-dione. nih.gov The following table outlines different oxidation methods for preparing quinoline-5,8-dione.
| Precursor | Oxidizing Agent/Catalyst | Product | Yield | Reference |
| 8-Hydroxyquinoline | tBuOOH / FePcS–SiO2 | Quinoline-5,8-dione | 66% | rsc.org |
| 5- or 8-Quinolinol | [bis(trifluoroacetoxy)iodo]benzene (PIFA) | Quinoline-5,8-dione | Not specified | arkat-usa.org |
| 5-Hydroxyquinoline | Iodobenzene diacetate (PIDA) | Quinoline-5,8-dione | Not specified | nih.gov |
Utilization of 8-Hydroxyquinoline and Halogenated Intermediates in this compound Synthesis
8-Hydroxyquinoline is a versatile starting material for the synthesis of this compound and its derivatives. smolecule.com A common synthetic sequence involves the initial halogenation of 8-hydroxyquinoline to introduce leaving groups at the 6 and 7 positions. For example, 6,7-dihalo-5,8-quinolinequinones are prepared from 8-hydroxyquinoline in a three-step reaction. researchgate.net
One specific route starts with the nitration of 5-chloro-8-hydroxyquinoline (B194070) to yield 5-chloro-7-nitro-8-hydroxyquinoline. nih.gov Subsequent hydrogenation with a palladium on carbon (Pd/C) catalyst reduces the nitro group to an amine and removes the chloro group, affording 7-amino-8-hydroxyquinoline. nih.gov This intermediate can then be oxidized to the corresponding quinone.
A multi-step synthesis starting from 8-hydroxyquinoline can lead to a variety of 6-aminoquinoline-5,8-dione (B3349844) derivatives. ftstjournal.com The synthesis of 7-aminoquinoline-5,8-diones has also been efficiently achieved from commercially available 8-hydroxy-2-methylquinoline. nih.gov
The following table summarizes the synthesis of intermediates and final products starting from 8-hydroxyquinoline.
| Starting Material | Intermediate(s) | Final Product | Reference |
| 8-Hydroxyquinoline | 6,7-Dihalo-5,8-quinolinequinones | Derivatives of 6,7-dihalo-5,8-quinolinequinone | researchgate.net |
| 5-Chloro-8-hydroxyquinoline | 5-Chloro-7-nitro-8-hydroxyquinoline, 7-Amino-8-hydroxyquinoline | 7-Aminoquinoline-5,8-dione (B3356023) | nih.gov |
| 8-Hydroxy-2-methylquinoline | Not specified | 7-Aminoquinoline-5,8-diones | nih.gov |
| 8-Hydroxyquinoline | Not specified | 6-Aminoquinoline-5,8-dione derivatives | ftstjournal.com |
Advanced Synthetic Approaches for this compound and Analogs
To improve efficiency and yield, advanced synthetic methods have been developed for the synthesis of this compound and its derivatives. These approaches often offer advantages such as shorter reaction times and milder reaction conditions.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving yields. smolecule.com This technique has been successfully applied to the synthesis of quinoline (B57606) derivatives. rsc.org For instance, a direct and more efficient approach to 7-aminoquinoline (B1265446) quinones starting from commercially available 7-amino-8-hydroxyquinoline has been reported under microwave conditions, with shorter reaction times. nih.gov
Microwave irradiation has also been used in the synthesis of various azaheterocycles, including quinoline derivatives, leading to excellent yields and high purity in short reaction times. nih.gov
Palladium-Catalyzed Coupling Reactions in this compound Chemistry
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become indispensable for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These methods have been applied to the synthesis of substituted quinoline-5,8-diones.
The Buchwald-Hartwig amination of 6,7-dihalo-5,8-quinolinequinones with anilines, using a palladium catalyst and a strong base, provides excellent yields of 6-arylamino derivatives. scienceopen.com Palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone with electron-rich anilines has been shown to selectively produce monoamine derivatives in high yields. researchgate.net In contrast, reactions with electron-deficient anilines can lead to diamine products and more complex derivatives. researchgate.net
The Suzuki-Miyaura cross-coupling reaction has been utilized to synthesize new derivatives of 6,7-dibromoquinoline-5,8-dione (B3062177) and 6,7-dichloroquinoline-5,8-dione (B1222834). researchgate.net Furthermore, palladium(0)-catalyzed reactions of 6-methoxy-2-chloroquinoline-5,8-dione with boronic acids have been used to create novel quinoline quinones. nih.gov
The table below provides examples of palladium-catalyzed reactions in the synthesis of quinoline-5,8-dione derivatives.
| Reaction Type | Substrate | Reagent | Catalyst System | Product | Reference |
| Buchwald-Hartwig Amination | 6,7-Dihalo-5,8-quinolinequinone | Anilines | Palladium catalyst, strong base | 6-Arylamino derivatives | scienceopen.com |
| Amination | 6,7-Dichloro-5,8-quinolinequinone | Electron-rich anilines | Palladium catalyst | Monoamine derivatives | researchgate.net |
| Suzuki-Miyaura Coupling | 6,7-Dihaloquinoline-5,8-diones | Boronic acids | Palladium catalyst | Aryl-substituted derivatives | researchgate.net |
| Suzuki Coupling | 6-Methoxy-2-chloroquinoline-5,8-dione | Boronic acids | Palladium(0) catalyst | Novel quinoline quinones | nih.gov |
Green Chemistry Principles and Sustainable Approaches in Quinoline-5,8-dione Synthesis
The growing emphasis on environmental stewardship in chemical manufacturing has spurred a significant shift from traditional synthetic protocols toward greener and more sustainable methodologies for producing quinoline derivatives. researchgate.netacs.org Conventional methods often involve hazardous reagents, toxic solvents, harsh reaction conditions, and the generation of substantial waste, posing both environmental and economic challenges. acs.orgresearchgate.net In response, green chemistry principles are being integrated into the synthesis of quinoline-5,8-diones and related compounds, focusing on minimizing waste, reducing energy consumption, and utilizing safer chemicals. researchgate.netmdpi.com
Key advancements in this area include the adoption of eco-friendly solvents, the development of recyclable and highly efficient catalysts, and the implementation of energy-saving techniques like microwave and ultrasound irradiation. ijpsjournal.comtandfonline.com Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful strategies that align with green chemistry ideals by improving atom economy and procedural efficiency. researchgate.netfrontiersin.org Furthermore, the field of biocatalysis offers a promising frontier, employing enzymes to conduct reactions with high selectivity under mild, aqueous conditions. ijpsjournal.comnorthumbria.ac.uk These sustainable approaches are pivotal in developing safer, more efficient, and environmentally responsible pathways to valuable quinoline-based compounds.
Application of Greener Solvents and Catalysts
A cornerstone of green synthesis is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. Water and ethanol (B145695) are prominent examples of green solvents increasingly used in quinoline synthesis, reducing the environmental impact of the chemical process. researchgate.nettandfonline.com The use of an aqueous ethanol medium (H₂O/EtOH 1:1), for instance, has been shown to be highly effective for the synthesis of pyrano[3,2-c]quinoline derivatives. researchgate.net
In conjunction with greener solvents, the development of advanced catalytic systems is crucial. Modern catalysts are designed for high efficiency, selectivity, and reusability, minimizing waste and cost.
Key Green Catalytic Approaches:
Nanocatalysts: Nanoparticle-based catalysts, such as magnetic iron oxide nanoparticles (Fe₃O₄-NPs) and ruthenium dioxide supported on multi-walled carbon nanotubes (RuO₂/MWCNT), offer high surface area and reactivity. acs.orgresearchgate.net Their magnetic properties often allow for easy separation from the reaction mixture and repeated reuse without significant loss of catalytic activity. researchgate.net For example, Fe₃O₄@SiO₂–NH₂ nanocomposites have been used to synthesize tetrahydrobenzo[g]quinoline-5,10-dione derivatives in green solvents like water and ethanol. acs.orgnih.gov
Solid Acid Catalysts: Reusable solid acid catalysts like Amberlyst-15 have been employed for the synthesis of quinoline derivatives via the Povarov reaction in ethanol, offering a recyclable and efficient alternative to traditional acid catalysts. tandfonline.com
Biocatalysts: Enzymes are gaining traction as highly specific and efficient catalysts. Monoamine oxidases (MAO) and proteases from organisms like Aspergillus niger have been used in the synthesis of quinoline and quinolone structures. northumbria.ac.ukresearchgate.net Biocatalysis operates under mild temperature and pH conditions, further enhancing the sustainability of the process. ijpsjournal.comnorthumbria.ac.uk
Energy-Efficient Synthetic Methodologies
Reducing energy consumption is another fundamental principle of green chemistry. Innovative techniques that decrease reaction times and energy input are being widely adopted for quinoline synthesis.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently results in higher product yields compared to conventional heating methods. tandfonline.com For example, the synthesis of quinoline derivatives from ferrocene (B1249389) carboxaldehyde, dimedone, and a ketone using water as a solvent under microwave irradiation (100°C) yielded 75–93% of the product in just 10–15 minutes. tandfonline.com A direct approach to synthesizing 7-aminoquinoline-5,8-diones from 7-amino-8-hydroxyquinoline has also been achieved efficiently using microwave conditions. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance reaction rates and yields. ijpsjournal.com This method provides an alternative energy source that can promote chemical reactions efficiently, often at lower temperatures than conventional methods. researchgate.net
Photocatalysis: Visible-light-promoted synthesis is an emerging green technique. For instance, blue LED light has been used to promote the conversion of α,β-unsaturated ketones into 2-aryl/-alkyl quinolines, in some cases eliminating the need for a metal photocatalyst. mdpi.com
One-Pot and Multicomponent Reactions (MCRs)
One-pot and multicomponent reactions (MCRs) are highly valued in green chemistry because they combine several synthetic steps into a single operation without isolating intermediates. This approach significantly reduces solvent consumption, purification efforts, and chemical waste. researchgate.netfrontiersin.org An efficient one-pot, four-component coupling method catalyzed by recyclable titanium dioxide nanoparticles (TiO₂-NPs) has been reported to produce indeno[1,2-b]quinolinone derivatives in aqueous media with excellent yields of 95–98%. tandfonline.com Similarly, a new series of quinoline derivatives were synthesized in excellent yields through a one-pot MCR of resorcinol, aromatic aldehydes, β-ketoesters, and amines under solvent-free conditions. frontiersin.org
The following tables provide a comparative overview of different synthetic methods and catalysts, highlighting the advantages of green approaches.
Table 1: Comparison of Conventional vs. Green Synthesis Methods for Quinoline Derivatives
Table 2: Examples of Green Catalysts in Quinoline Synthesis
Chemical Reactivity and Derivatization of 6,7 Diaminoquinoline 5,8 Dione
Nucleophilic Reactivity of the Amino Groups in 6,7-Diaminoquinoline-5,8-dione
The two amino groups at the C-6 and C-7 positions are electron-rich and thus exhibit significant nucleophilic character. This reactivity allows them to participate in a variety of substitution and addition reactions. The nitrogen atoms can attack electrophilic centers, leading to the formation of new covalent bonds and enabling the functionalization of the quinone scaffold.
Research on analogous structures, such as 7-aminoquinoline-5,8-dione (B3356023) and other derivatives, demonstrates that the amino group readily undergoes nucleophilic substitution reactions. smolecule.comsmolecule.com This reactivity is crucial for building more complex derivatives. For example, the synthesis of various 6-amino-quinoline-5,8-dione derivatives has been achieved by treating 7-bromo-quinoline-5,8-dione with a range of alkyl, heterocyclic, or aromatic amines. This process relies on the nucleophilic attack of the amine on the quinone ring, followed by the displacement of a leaving group. Similarly, the synthesis of 6-substituted aminomethyl-7-amino-5,8-quinolinediones proceeds through the reaction of azidoquinolinediones with amines, highlighting the nucleophilicity of the reacting amine. clockss.org These examples underscore the capacity of the amino functionalities in the 6,7-diamino core to act as potent nucleophiles, allowing for extensive derivatization.
Electrophilic Nature of the Quinone Carbonyl Groups in this compound
In contrast to the nucleophilic amino groups, the carbonyl carbons at positions C-5 and C-8 of the quinone ring are electrophilic. This is due to the polarization of the carbon-oxygen double bond, where the high electronegativity of the oxygen atom draws electron density away from the carbon, rendering it susceptible to attack by nucleophiles.
Oxidation and Reduction Chemistry of the Quinone Core in this compound
A defining characteristic of the quinone core is its ability to undergo reversible oxidation-reduction (redox) reactions. The quinone can be reduced to the corresponding hydroquinone (B1673460) (a diol), and this hydroquinone can be oxidized back to the quinone form. This redox activity is central to the biological and chemical properties of this class of compounds.
The reduction process typically involves the addition of two electrons and two protons to the quinone system, converting the carbonyl groups into hydroxyl groups. Common laboratory reducing agents like sodium borohydride (B1222165) or sodium dithionite (B78146) can effect this transformation. Conversely, oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can oxidize the hydroquinone back to the quinone.
Metabolism studies on related 7-amino- and 7-acetamidoquinoline-5,8-diones show that these molecules are substrates for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which catalyzes their reduction. nih.gov The efficiency of this reduction is influenced by the substituents on the quinoline (B57606) ring. nih.gov Electrochemical studies provide quantitative insight into this redox behavior.
| Compound | Substituent at C-2 | Substituent at C-7 | E1/2 (V) vs Ferrocene (B1249389) |
|---|---|---|---|
| Analog 1 | -Cl | -NHCOCH₃ | -0.78 |
| Analog 2 | -Cl | -NH₂ | -0.89 |
| Analog 3 | 2'-pyridinyl | -NHCOCH₃ | -0.76 |
| Analog 4 | 2'-pyridinyl | -NH₂ | -0.89 |
| Analog 5 | 8'-quinolinyl | -NHCOCH₃ | -0.73 |
aE1/2 values are calculated as (Epc + Epa)/2 from cyclic voltammograms. nih.gov
Condensation Reactions Involving this compound
The presence of two adjacent amino groups in this compound makes it an ideal substrate for condensation reactions, particularly with dicarbonyl compounds. These reactions can lead to the formation of new heterocyclic rings fused to the quinoline core, thereby creating complex, polycyclic systems.
For instance, quinoline-5,8-dione derivatives are known to participate in condensation reactions with aldehydes or ketones to yield more complex structures. smolecule.comsmolecule.com A notable example is the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with 2-aminopyridine (B139424) derivatives, which results in a rearranged condensation product, 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-dione. nih.gov This demonstrates that the 6,7-positions are reactive sites for condensation that can lead to significant structural rearrangement and the formation of novel heterocyclic frameworks.
Regioselective Functionalization and Structural Diversification of this compound Analogs
Achieving regioselective functionalization—the ability to introduce a substituent at a specific position—is critical for synthesizing diverse analogs with tailored properties. For quinoline-5,8-diones, this is often accomplished by starting with a di-substituted precursor, such as 6,7-dichloroquinoline-5,8-dione, and exploiting the differential reactivity of the C-6 and C-7 positions. nih.gov
The outcome of nucleophilic substitution on 6,7-dihalo-5,8-quinolinediones can be controlled by the choice of solvent. nih.gov Reactions with amines in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) tend to favor substitution at the C-7 position. nih.gov In contrast, conducting the reaction in a protic solvent such as ethanol (B145695) or water typically leads to the formation of the 6-substituted product. nih.gov Furthermore, the addition of catalysts like cerium(III) chloride (CeCl₃) or nickel(II) chloride (NiCl₂) in ethanol can selectively direct amination to the C-6 position. nih.gov
Unexpected regioselectivity has also been observed; for example, the reaction between 6,7-dichloroquinoline-5,8-dione and ethyl acetoacetate (B1235776) yields a C-6 substituted product, whereas reaction with 2-aminopyridine derivatives results in nucleophilic substitution at the C-7 position. nih.gov Beyond the quinone ring, functionalization at other positions, such as C-2, can be achieved through methods like palladium-catalyzed Suzuki couplings, further expanding the structural diversity of quinolinequinone analogs. nih.gov
| Desired Product | Reaction Conditions | Solvent Type |
|---|---|---|
| 7-Amino derivative (Major) | Nucleophilic amine | Aprotic (e.g., THF, DMF) |
| 6-Amino derivative (Major) | Nucleophilic amine | Protic (e.g., Ethanol, Water) |
| 6-Amino derivative (Selective) | Nucleophilic amine with CeCl₃ or NiCl₂ catalyst | Protic (Ethanol) |
Spectroscopic and Structural Elucidation Techniques in 6,7 Diaminoquinoline 5,8 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for 6,7-Diaminoquinoline-5,8-dione Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of quinoline-5,8-dione derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the study of 6-amino-7-bromoquinoline-5,8-dione (B8093216), a close analog of the title compound, ¹H NMR spectroscopy in DMSO-d₆ revealed distinct signals corresponding to the protons on the quinoline (B57606) core and the amino group. Specifically, the proton at position 2 (H-2) appeared as a singlet at δ 8.45 ppm, the H-3 proton as a doublet at δ 7.89 ppm, and the H-4 proton as a singlet at δ 6.05 ppm. The two protons of the amino group (NH₂) were observed as a broad singlet at δ 6.82 ppm. This detailed assignment of proton signals is crucial for confirming the substitution pattern on the quinoline ring.
Similarly, ¹³C NMR spectroscopy provides valuable data on the carbon skeleton. For instance, in a series of 6-chloro-7-propylamine- and 7-chloro-6-propylamine-5,8-quinolinediones, the chemical shifts of the carbonyl carbons (C-5 and C-8) were of particular interest. researchgate.net In 7-chloro-6-propylamine-5,8-quinolinedione, these carbons resonated at δ 175.62 ppm and 178.91 ppm, respectively. researchgate.net The positions of other carbon atoms in the quinoline ring system were also assigned, providing a complete picture of the molecular structure. researchgate.net The characterization of various quinoline-5,8-dione derivatives often involves a combination of 1D and 2D NMR techniques to unambiguously assign all proton and carbon signals. nih.govresearchgate.net
Table 1: Representative ¹H NMR Data for a 6,7-Disubstituted Quinoline-5,8-dione Analog
| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |
|---|---|---|---|
| H-2 | 8.45 | s | DMSO-d₆ |
| H-3 | 7.89 | d | DMSO-d₆ |
| H-4 | 6.05 | s | DMSO-d₆ |
| NH₂ | 6.82 | s | DMSO-d₆ |
Data sourced from a study on 6-amino-7-bromoquinoline-5,8-dione.
Mass Spectrometry Applications in this compound Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized quinoline-5,8-dione derivatives.
For example, the molecular formula of 6-amino-7-bromoquinoline-5,8-dione was confirmed by HRMS with electrospray ionization (ESI+). The calculated mass for the protonated molecule [M+H]⁺ was 252.9521, and the experimentally found mass was 252.9523, providing strong evidence for the assigned structure. Similarly, the structures of various other amino, alkoxy, and furoquinolinedione derivatives have been confirmed using HRMS. nih.govmdpi.com
The fragmentation patterns observed in mass spectra can also offer insights into the stability of different parts of the molecule. scienceready.com.au The fragmentation of the molecular ion can reveal the loss of specific substituents, which helps in confirming their presence and location on the quinoline-5,8-dione core. libretexts.orgajgreenchem.com While detailed fragmentation studies for this compound itself are not extensively reported, the general principles of mass spectrometry suggest that the fragmentation would involve characteristic losses related to the amino groups and the quinone ring system.
Infrared (IR) Spectroscopy for Structural Analysis and Isomer Differentiation of Quinoline-5,8-dione Derivatives
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and distinguishing between isomers of quinoline-5,8-dione derivatives. The carbonyl (C=O) stretching region, typically between 1650 and 1700 cm⁻¹, is particularly informative. mdpi.com
A key application of IR spectroscopy in this area is the differentiation between 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione isomers. mdpi.comresearchgate.netresearcher.life Studies have shown that 5,8-quinolinedione derivatives exhibit two distinct C=O stretching vibration peaks in their IR spectra. mdpi.comresearchgate.netresearcher.life In contrast, 5,8-isoquinolinedione derivatives typically show only a single peak in this region. mdpi.comresearchgate.netresearcher.life This difference provides a reliable method for distinguishing between these two classes of isomers.
Furthermore, the position of substituents on the quinoline-5,8-dione ring can also influence the IR spectrum. For instance, in the analysis of amine-substituted derivatives, it has been observed that compounds with an amine group at the C-6 position show only one carbonyl peak, while those with a 7-amine substituent display two separate peaks. mdpi.com The IR spectra of propylamine-substituted quinoline-5,8-diones also show characteristic carbonyl stretching bands. researchgate.net Other characteristic bands in the IR spectra of these compounds include N-H stretching vibrations for amino-substituted derivatives and C-N stretching vibrations. mdpi.commdpi.com
Table 2: Carbonyl Stretching Frequencies for Isomer Differentiation
| Compound Type | Number of C=O Peaks in IR Spectrum |
|---|---|
| 5,8-Quinolinedione Derivatives | Two |
| 5,8-Isoquinolinedione Derivatives | One |
Data compiled from multiple studies. mdpi.comresearchgate.netresearcher.life
X-ray Crystallography in the Structural Confirmation of this compound Analogs
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in confirming the structures of various analogs of this compound.
For example, the crystal structures of 6-chloro-7-(2-cyanoethoxy)-5,8-quinolinedione and 6,7-di(2,2,2-trifluoroethoxy)-5,8-quinolinedione have been determined by X-ray diffraction. researchgate.netmdpi.comresearchgate.net These studies provided unambiguous confirmation of the molecular structures and revealed details about their molecular packing in the crystal lattice. mdpi.com Similarly, the crystal structures of 6-chloro-7-propylamine-5,8-quinolinedione and 7-chloro-6-propylamine-5,8-quinolinedione have been elucidated, highlighting the structural differences arising from the different positions of the propylamine (B44156) substituent. researchgate.netdntb.gov.ua
The structure of a furoquinolinedione derivative was also confirmed by single-crystal X-ray analysis, which was crucial for establishing the regiochemistry of the product. nih.gov In another study, the structure of a spiro[imidazolidine-2,8'-quinoline]-4,7'-dione derivative, formed through a dearomatization reaction of an aminoquinoline, was confirmed by X-ray crystallography. rhhz.net While a crystal structure for this compound itself is not explicitly mentioned in the provided context, the extensive use of X-ray crystallography for its analogs underscores the importance of this technique in the field. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netdntb.gov.uarhhz.net
Electrochemical Analysis of this compound Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of quinoline-5,8-dione derivatives. researchgate.netresearchgate.net These studies provide insights into the electron transfer mechanisms that are often central to the biological activity of these compounds. The quinone moiety of the this compound scaffold is redox-active and can undergo reduction to form semiquinone and hydroquinone (B1673460) species.
Cyclic voltammetry studies on quinoline-5,8-dione derivatives have shown that their redox properties are influenced by the nature and position of substituents on the quinoline ring. researchgate.netnih.gov The first reduction potential often corresponds to the electrochemical behavior of naturally occurring quinones. researchgate.netresearchgate.net The presence of electron-withdrawing or electron-donating groups can shift the reduction potentials, making the compound easier or harder to reduce.
For instance, a study on various quinoline-5,8-dione derivatives measured their reduction potentials and correlated them with their metabolism by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov The half-wave potentials (E₁/₂) were calculated from the cathodic and anodic peak potentials obtained from cyclic voltammograms. nih.gov In a different study, the electrochemical behavior of indolizino[1,2-b]quinoline derivatives was investigated to find correlations between their redox potentials and biological activities. researchgate.net The electrochemical properties of these compounds were found to be dependent on the substituents and the presence of a nitrogen atom in the A ring. researchgate.net The electrochemical analysis of 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione and its derivatives has also been investigated using cyclic voltammetry. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Quinoline-5,8-dione |
| 6-Amino-7-bromoquinoline-5,8-dione |
| 6-Chloro-7-propylamine-5,8-quinolinedione |
| 7-Chloro-6-propylamine-5,8-quinolinedione |
| 5,8-Isoquinolinedione |
| 6-Chloro-7-(2-cyanoethoxy)-5,8-quinolinedione |
| 6,7-Di(2,2,2-trifluoroethoxy)-5,8-quinolinedione |
| Furoquinolinedione |
| Spiro[imidazolidine-2,8'-quinoline]-4,7'-dione |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) |
| Indolizino[1,2-b]quinoline |
Mechanistic Investigations of 6,7 Diaminoquinoline 5,8 Dione Biological Interactions
Interaction of 6,7-Diaminoquinoline-5,8-dione with Cellular Enzymes
The quinoline-5,8-dione scaffold is a key pharmacophore that interacts with various cellular enzymes, leading to the modulation of their activities. These interactions are crucial for the biological effects of these compounds.
Role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in this compound Metabolism and Activity
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a significant role in the bioactivation of quinone-based compounds. umt.edu NQO1 is often overexpressed in various human tumors, making it a target for enzyme-directed cancer therapy. umt.eduresearchgate.net The metabolism of quinoline-5,8-diones by NQO1 can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and subsequent cell death in cancer cells. umt.edusemanticscholar.org
Research has shown that certain amino-quinoline-5,8-dione derivatives are excellent substrates for NQO1 and exhibit selective cytotoxicity towards cancer cell lines that overexpress this enzyme. nih.gov The position of substituents on the quinoline-5,8-dione ring can influence their interaction with NQO1. For instance, small substituents like amino groups at the C-6 or C-7 positions can favorably impact binding to the active site of NQO1. nih.gov
Studies on lavendamycin (B1674582) analogs, which share the quinoline-5,8-dione core, have demonstrated that 7-amino analogs are generally better substrates for NQO1 than their 7-amido counterparts. researchgate.netacs.orgnih.gov Similarly, compounds with smaller heteroaromatic substituents at the C-2 position also show better substrate activity. researchgate.netacs.orgnih.gov However, the relationship between NQO1 metabolism and cytotoxicity is not always straightforward. While some quinoline-5,8-diones show NQO1-dependent cytotoxicity, in other cases, NQO1 has been found to have a protective effect against the cytotoxicity of these compounds. researchgate.netacs.orgnih.gov
For example, a study on various quinolinequinone compounds found that while some were selectively toxic to NQO1-rich cells, others were less cytotoxic in the presence of high NQO1 activity, suggesting a protective role for the enzyme in those instances. nih.gov This highlights the complexity of NQO1-mediated effects and suggests that the specific chemical structure of the quinoline-5,8-dione derivative is a critical determinant of its interaction with NQO1 and its ultimate biological outcome.
Inhibition of Specific Cellular Enzymes by this compound and its Derivatives
Beyond their interaction with NQO1, quinoline-5,8-dione derivatives have been shown to inhibit other specific cellular enzymes. The planar structure of the quinolinequinone core allows these compounds to interact with the active sites of various enzymes, leading to the disruption of cellular processes.
One notable target is the family of Cdc25 phosphatases, which are key regulators of the cell cycle. preprints.org A derivative, 6-chloro-7-[2-(4-morpholinyl)ethylamino]quinoline-5,8-dione, has been identified as a potent and irreversible inhibitor of Cdc25 isoforms. ebi.ac.uk This inhibition leads to cell cycle arrest at both the G1 and G2/M phases. ebi.ac.uk
Another class of enzymes inhibited by quinoline-5,8-dione derivatives is the sphingosine (B13886) kinases (SphK1 and SphK2). mdpi.com These enzymes play a role in cell proliferation and survival. By modifying the quinoline-5,8-dione scaffold, researchers have developed dual inhibitors of SphK1 and SphK2. mdpi.com
Furthermore, derivatives of quinoline-5,8-dione have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair. nih.gov The furoquinolinedione chemotype, derived from 6,7-dichloroquinoline-5,8-dione (B1222834), has been identified as a promising scaffold for the development of selective TDP2 inhibitors. nih.gov
The ability of this compound and its analogs to inhibit a range of cellular enzymes underscores the therapeutic potential of this chemical scaffold. The specific substitutions on the quinoline-5,8-dione core can be tailored to achieve selectivity for different enzyme targets.
Transglutaminase 2 (TGase2) Inhibition by this compound Scaffolds
Transglutaminase 2 (TGase2) is a multifunctional enzyme implicated in a variety of cellular processes and associated with several human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. researchgate.net Consequently, there is significant interest in developing TGase2 inhibitors. researchgate.netnih.govresearchgate.net
Recent research has identified 7-aminoquinoline-5,8-dione (B3356023) derivatives as a new class of TGase2 inhibitors. acs.orgdbcls.jp A study reported that certain structurally minimalized 7-aminoquinoline-5,8-dione derivatives exhibited potent inhibitory activity against TGase2. acs.org For instance, 7-amino-2-phenylquinoline-5,8-dione and 7-amino-2-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}quinoline-5,8-dione demonstrated significant in vitro and in situ inhibition of TGase2. acs.org
Interestingly, molecular docking studies suggest that these inhibitors may bind to a site on TGase2 that is remote from the active site. acs.org This allosteric binding mechanism could offer advantages in terms of specificity and reducing off-target effects. The development of these quinoline-5,8-dione-based TGase2 inhibitors holds promise for therapeutic interventions in diseases where TGase2 activity is dysregulated.
Table 1: Inhibition of Transglutaminase 2 (TGase2) by 7-Aminoquinoline-5,8-dione Derivatives
| Compound | In Vitro IC₅₀ (µM) | In Situ IC₅₀ (µM) |
|---|---|---|
| 7-amino-2-phenylquinoline-5,8-dione | 5.88 | 0.09 |
IC₅₀ represents the half maximal inhibitory concentration. Data sourced from a study on structurally minimalized and druglike TGase2 inhibitors. acs.org
Modulation of Apoptotic Proteins (e.g., Bcl-2 and Bax) by this compound Analogs
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are key regulators of this process. nih.gov Several studies have shown that quinoline-5,8-dione analogs can induce apoptosis in cancer cells by modulating the expression of these proteins.
One study found that a novel C7-substituted amino-quinoline-5,8-dione derivative significantly triggered apoptosis in HeLaS3 cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, as well as cleaved caspase-3. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis.
Similarly, other research has demonstrated that certain 6-amino-7-bromoquinoline-5,8-dione (B8093216) derivatives induce apoptosis by modulating the expression of Bcl-2 and Bax. Another study on a hybrid molecule containing a 5,8-quinolinedione (B78156) moiety reported a significant increase in the expression of the pro-apoptotic protein Bax, while the expression of the anti-apoptotic protein Bcl-2 was unaffected, suggesting an induction of the mitochondrial apoptosis pathway. nih.gov
The ability of these compounds to alter the balance of pro- and anti-apoptotic proteins highlights a key mechanism through which they exert their anticancer effects.
DNA Intercalation and Its Role in this compound Mechanism of Action
In addition to interacting with enzymes, some quinoline-5,8-dione derivatives can directly target DNA, the cell's genetic material. The planar aromatic structure of the quinoline-5,8-dione core is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. ias.ac.in This intercalation can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell death.
Studies on 6-arylamino-7-chloro-quinazoline-5,8-diones, which are structurally related to this compound, have provided insights into this mechanism. nih.gov These compounds have been evaluated as inhibitors of human topoisomerase I (TOP1), an enzyme that plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. nih.gov Docking studies have shown that the quinazoline-5,8-dione moiety of these compounds can intercalate between the DNA base pairs at the enzyme's active site, thereby inhibiting its function. nih.gov
Furthermore, research on 6-N-arylquinoline-5,8-diones has reported their ability to cleave DNA, which is considered an underlying mechanism for their induction of apoptosis in leukemic cell lines. preprints.org The interaction with DNA is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov
The ability to intercalate into DNA represents another important facet of the mechanism of action for certain this compound derivatives, contributing to their cytotoxic and potential anticancer properties.
Induction of Reactive Oxygen Species and Mitochondrial Dysfunction by this compound Derivatives
A significant aspect of the biological activity of this compound derivatives is their ability to induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction. mdpi.com Cancer cells often have higher basal levels of ROS compared to normal cells, making them more vulnerable to further increases in oxidative stress. nih.gov
The quinoline-5,8-dione moiety is capable of undergoing redox cycling, a process that can generate ROS. researchgate.netmdpi.com This is particularly relevant in the context of NQO1-mediated metabolism, where the reduction of the quinone can lead to the formation of superoxide (B77818) radicals and hydrogen peroxide. umt.edu
Several studies have demonstrated that amino-quinoline-5,8-dione derivatives can induce a dose-dependent increase in intracellular ROS levels in cancer cells. nih.govnih.gov This increase in ROS can lead to oxidative damage to cellular components, including mitochondria.
Mitochondria are central to the regulation of apoptosis, and damage to these organelles can trigger cell death. Research has shown that treatment with certain amino-quinoline-5,8-dione derivatives leads to a significant decrease in the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction. nih.govnih.gov This loss of membrane potential is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Therefore, the induction of ROS and subsequent mitochondrial dysfunction represents a key mechanism by which this compound and its derivatives can selectively target and kill cancer cells.
Redox Cycling Mechanisms and Cellular Target Interactions of this compound
The biological activity of quinoline-5,8-dione derivatives is intrinsically linked to their redox-active quinone core. This structural feature facilitates their participation in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent interactions with various cellular components. While specific research on the redox cycling and cellular targets of this compound is limited, extensive studies on closely related amino-quinoline-5,8-dione analogues provide a strong basis for understanding its likely mechanisms of action.
The quinoline-5,8-dione scaffold is recognized as a pharmacophore capable of undergoing redox cycling in biological systems. researchgate.netmdpi.com This process typically involves the enzymatic reduction of the quinone moiety to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone while producing superoxide radicals. This cycle can be repeated, leading to a significant increase in intracellular ROS levels, which can cause oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.
A key enzyme implicated in the bioactivation of many quinoline-5,8-diones is NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.netmdpi.comsmolecule.comarabjchem.org NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to their more stable hydroquinone (B1673460) form, a process generally considered a detoxification pathway. However, for certain quinones, this reduction can lead to the formation of unstable hydroquinones that readily auto-oxidize, contributing to futile redox cycling and ROS production. The presence of amino groups at the C6 and C7 positions, as in this compound, is thought to influence the substrate specificity and reduction potential, thereby modulating the interaction with NQO1.
In silico studies have proposed that diamino-quinoline-5,8-dione derivatives can act as putative inhibitors of NQO1. arabjchem.org Furthermore, a compound featuring amino groups at both the 6 and 7 positions has demonstrated potent cytotoxicity, suggesting a strong interaction with cellular targets. arabjchem.org The interaction with NQO1 is a critical determinant of the biological activity of many amino-quinoline-5,8-diones. For instance, 7-aminoquinoline-5,8-dione is a known inhibitor of NQO1, and its derivatives have shown antiproliferative properties in various cancer cell lines. smolecule.com Metabolism studies on 7-amino- and 7-acetamidoquinoline-5,8-dione analogues revealed that the 7-amino derivatives were generally better substrates for NQO1. acs.orgnih.gov
The cellular interactions of amino-quinoline-5,8-diones are not limited to NQO1. The planar structure of the quinolinequinone core allows for intercalation into DNA, which can disrupt DNA replication and transcription, contributing to their cytotoxic effects. Additionally, these compounds can modulate the activity of other crucial cellular enzymes and proteins. For example, some derivatives have been shown to induce apoptosis by affecting the levels of apoptotic proteins such as Bcl-2 and Bax.
The table below summarizes key research findings on the cellular interactions of various amino-quinoline-5,8-dione derivatives, which provide insights into the potential mechanisms of this compound.
| Compound/Derivative Class | Cellular Target/Interaction | Observed Effect | Reference(s) |
| Diamino-quinoline-5,8-dione derivatives | NAD(P)H: quinone oxidoreductase 1 (NQO1) | Putative inhibition | arabjchem.org |
| Quinoline-5,8-dione scaffold | Redox cycling | Generation of reactive oxygen species (ROS) | researchgate.netmdpi.com |
| 6-Amino-7-bromoquinoline-5,8-dione | Enzymes and DNA | Inhibition of enzyme activity and DNA intercalation | |
| 6-Amino-7-bromoquinoline-5,8-dione | Apoptotic proteins (Bcl-2 and Bax) | Modulation of protein expression | |
| 7-Aminoquinoline-5,8-dione | NAD(P)H: quinone oxidoreductase 1 (NQO1) | Inhibition, leading to enhanced cytotoxicity in cancer cells | smolecule.com |
| 7-Amino- and 7-acetamidoquinoline-5,8-diones | NAD(P)H: quinone oxidoreductase 1 (NQO1) | 7-amino analogues are generally better substrates | acs.orgnih.gov |
Structure Activity Relationship Sar Studies of 6,7 Diaminoquinoline 5,8 Dione Derivatives
Influence of Amino Group Substitution Patterns on 6,7-Diaminoquinoline-5,8-dione Activity
The presence and substitution pattern of amino groups on the quinoline-5,8-dione ring are critical determinants of biological activity. The introduction of amino groups at the C-6 and C-7 positions has been associated with potent cytotoxicity. arabjchem.org
Metabolism studies focusing on the enzyme NAD(P)H:quinone oxidoreductase (NQO1) have shown that 7-amino analogues are typically better substrates for NQO1 compared to their corresponding 7-amido counterparts. nih.gov This suggests that the free amino group is more favorable for enzymatic reduction than an acetylated amino group.
The specific placement of the amino group also plays a significant role. Comparative studies between regioisomers have indicated that C-6 amino derivatives often exhibit higher antiproliferative potency than the C-7 amino regioisomers. For instance, in a series of compounds tested against M. bovis, derivatives with an amino group at the C-6 position were more active than the corresponding 7-aminosubstituted compounds. nih.gov This enhanced potency is thought to be due to more optimized interactions within the active site of target enzymes like NQO1.
Furthermore, modifying one of the amino groups can lead to a decrease in activity. For example, the introduction of a thiomethyl group at the C-6 or C-7 position of an amino-substituted 5,8-quinolinedione (B78156) moiety resulted in a decrease in activity against tested cancer cell lines. nih.gov
Impact of Substituents at the Quinoline (B57606) Ring on this compound Biological Profiles
Substituents at the C-6 and C-7 positions of the quinoline-5,8-dione core profoundly modulate its biological efficacy. researchgate.net The introduction of halogen atoms, for example, influences antitumor activity. researchgate.net In one study, 6-amino-7-bromoquinoline-5,8-dione (B8093216) demonstrated significant antiproliferative activity, with the bromine substituent at C-7 enhancing the electrophilicity at that position. Generally, electron-withdrawing groups at the C-7 position are found to enhance cytotoxicity by increasing the compound's electrophilicity.
Beyond halogens, other functional groups have been explored. The introduction of an amine or an alkoxyl group at C-6 and/or C-7 can increase cytotoxicity against a range of cancer cell lines. researchgate.net A comparative study of 6- and 7-arylamino-5,8-quinolinediones found that the 7-substituted derivative exhibited higher activity against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines than its 6-substituted counterpart. nih.gov
Alkoxy and alkynyloxy groups have also been shown to be effective. A series of alkoxy derivatives demonstrated higher activity against melanoma, glioblastoma, and breast cancer cell lines than the parent compound, 6,7-dichloro-5,8-quinolinedione. nih.gov Specifically, placing an alkoxy group at the C-6 position led to an increase in activity against MDA-MB-231 breast cancer cells. nih.gov Similarly, alkynyloxy derivatives showed potent activity, which was dependent on the specific substituent, with the 2-propynoxy group being more effective than 3-phenyl-2-propynyloxy or 4-chloro-2-butynyloxy groups. nih.gov
The table below summarizes the cytotoxic activity of selected 7-arylamino-5,8-quinolinediones.
| Compound | Substituent Position | HeLaS3 IC₅₀ (µM) | KB-vin IC₅₀ (µM) |
|---|---|---|---|
| 7-arylamino-5,8-quinolinedione (Compound 10) | C-7 | 0.59 | 0.98 |
| 6-arylamino-5,8-quinolinedione (Compound 11) | C-6 | 0.83 | 1.52 |
While the C-6 and C-7 positions are common sites for modification, substituents at the C-2 position of the quinoline ring also modulate biological activity. researchgate.net However, it has been noted that in many instances, modification at the C-2 position can lead to a reduction in activity compared to analogs that are unsubstituted at this position. nih.gov
Despite this general trend, specific substitutions at C-2 have yielded compounds with notable and selective activity. A study involving a series of 7-amino- and 7-acetamidoquinoline-5,8-diones with various aryl substituents at the C-2 position provided key insights. nih.gov Metabolism studies revealed that compounds with smaller heteroaromatic substituents at the C-2 position functioned as better substrates for the NQO1 enzyme. nih.gov
Surprisingly, within this series, only two compounds demonstrated selective cytotoxicity towards breast cancer cells expressing NQO1. nih.gov These were 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione and 7-amino-2-(2-pyridinyl)quinoline-5,8-dione. nih.gov For most other compounds in the study, the presence of NQO1 actually protected the cells against the quinoline-5,8-dione's cytotoxicity. nih.gov One compound, 7-amino-2-(8'-quinolinyl)quinoline-5,8-dione, showed potent activity against breast cancer cells regardless of NQO1 expression, suggesting a different mechanism of action. nih.gov
The table below highlights the selective cytotoxicity of specific C-2 substituted quinoline-5,8-diones.
| Compound Name | C-7 Substituent | C-2 Substituent | Selective Cytotoxicity in NQO1-expressing cells? |
|---|---|---|---|
| 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione | Acetamido | 8'-quinolinyl | Yes |
| 7-amino-2-(2-pyridinyl)quinoline-5,8-dione | Amino | 2-pyridinyl | Yes |
| 7-amino-2-(8'-quinolinyl)quinoline-5,8-dione | Amino | 8'-quinolinyl | No (Potent in both NQO1-expressing and null cells) |
Effects of C-6 and C-7 Substituents on this compound Efficacy
Correlation between Electronic Properties and Biological Activity of this compound Derivatives
A strong correlation exists between the electronic properties of this compound derivatives and their biological activity. The planar quinone core of the molecule facilitates intercalation into biological macromolecules like DNA. The substituents on the ring, particularly the amino groups, modulate the electronic properties and binding affinity.
Quantum chemical descriptors, such as HOMO/LUMO energies and dipole moments, have been shown to correlate with biological activity. A key electronic feature is the electrophilicity of the quinone ring, which is crucial for its reactivity. For example, the presence of electron-withdrawing groups at the C-7 position enhances cytotoxicity by increasing this electrophilicity.
The inherent electronic nature of the quinoline ring system also plays a role. The nitrogen atom in the heterocyclic ring creates differential reactivity at various positions. Nucleophilic substitution, for instance, typically favors the C-6 position over the C-7 position in 6,7-dichloroquinoline-5,8-dione (B1222834), a common precursor. ftstjournal.com This preference is attributed to a mesomeric effect, which is influenced by the negative inductive effect of the ring nitrogen. ftstjournal.com Studies reacting 6,7-dichloro-5,8-quinolinequinone with electron-rich and electron-deficient anilines further underscore the importance of electronic interactions, as electron-rich anilines led to selective mono-amination products in high yields, while electron-deficient anilines resulted in a mix of di-substituted and more complex derivatives. ftstjournal.com
Comparative SAR Analysis with Related Quinoline-5,8-dione Scaffolds
Comparing the SAR of this compound derivatives with related quinoline-5,8-dione scaffolds provides valuable context for understanding the role of the amino groups.
A primary point of comparison is the precursor, 6,7-dichloro-5,8-quinolinedione. Numerous studies show that derivatives where the chlorine atoms are replaced by amino, alkoxy, or alkynyloxy groups exhibit significantly higher anticancer activity than the dichloro parent compound. nih.gov This highlights the importance of nucleophilic substitution at these positions for enhancing biological function.
Within the family of substituted quinoline-5,8-diones, the nature of the substituent is key. A comparison of 7-amino-analogues and 7-amido-analogues revealed that the former are generally better substrates for the enzyme NQO1, indicating that the free amine is more favorable for bioactivation in this context. nih.gov
The importance of specific atoms at certain positions is also evident. For example, in a series of compounds tested for antiplasmodial activity, the presence of a bromine atom at the C-7 position was found to be necessary for maintaining activity when compared to its non-brominated analog. researchgate.net
Furthermore, altering the heterocyclic core itself provides insight. The fusion of other rings to the quinoline-5,8-dione scaffold, creating systems like furoquinolinediones or pyrroloquinolinediones from a 6,7-dichloroquinoline-5,8-dione precursor, leads to compounds with distinct biological profiles, such as selective inhibition of the enzyme TDP2. nih.gov This demonstrates that while the quinoline-5,8-dione is a privileged scaffold, its activity can be tailored by both substitution and further annulation.
Computational Chemistry and Molecular Modeling of 6,7 Diaminoquinoline 5,8 Dione
Density Functional Theory (DFT) Calculations for 6,7-Diaminoquinoline-5,8-dione Electronic and Structural Properties
Density Functional Theory (DFT) has been employed to elucidate the electronic and structural characteristics of this compound. These calculations offer a quantum mechanical perspective on the molecule's geometry, electronic distribution, and reactivity.
DFT studies reveal the optimized geometry of this compound, detailing bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into its chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key parameter in determining the molecule's stability and reactivity.
Molecular Electrostatic Potential (MEP) maps generated through DFT calculations highlight the electron-rich and electron-deficient regions of the molecule. These maps are instrumental in predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding.
Molecular Docking Simulations for Ligand-Target Interactions of this compound and Analogs
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in identifying and characterizing the interactions between this compound and its biological targets.
Docking studies have been performed to understand the binding modes of this compound and its analogs with various protein targets. These simulations predict the binding affinity and pose of the ligand within the active site of the protein. The interactions are often characterized by a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions.
For instance, docking studies can reveal key amino acid residues in the target protein's active site that are crucial for binding. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity.
Below is a representative data table summarizing typical findings from molecular docking simulations.
| Target Protein | Ligand | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Example Protein A | This compound | Tyr123, Asp89, Phe210 | -8.5 |
| Example Protein B | Analog 1 | Arg45, Leu78, Trp150 | -9.2 |
| Example Protein C | Analog 2 | Ser99, His101, Val130 | -7.8 |
Molecular Dynamics Simulations for Conformational Analysis of this compound Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of this compound when complexed with its biological targets. These simulations model the movement of atoms and molecules over time, offering insights that are not accessible through static docking studies.
MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex in a solvated environment, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory is often used to quantify the stability of the complex.
Furthermore, MD simulations can reveal the flexibility of different regions of the protein upon ligand binding and identify key conformational changes that may be important for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of novel compounds and for guiding the optimization of lead compounds.
For this compound derivatives, QSAR studies involve calculating a set of molecular descriptors that quantify various aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms.
A successful QSAR model can be used to predict the biological activity of newly designed derivatives before they are synthesized, thereby saving time and resources. The model can also provide insights into the structural features that are most important for activity, guiding the design of more potent compounds.
In Silico Design Strategies for Novel this compound Inhibitors
The insights gained from DFT, molecular docking, MD simulations, and QSAR are integrated into in silico design strategies for the development of novel inhibitors based on the this compound scaffold. These strategies aim to rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties.
Structure-based drug design (SBDD) is a common approach where the three-dimensional structure of the target protein is used to design ligands that fit snugly into the active site and make favorable interactions. Molecular docking is a key tool in SBDD, allowing for the virtual screening of large libraries of compounds and the de novo design of novel ligands.
Ligand-based drug design (LBDD) is employed when the structure of the target protein is unknown. In this approach, a set of known active compounds is used to develop a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore model can then be used to search for new compounds with similar features. QSAR models are also a form of LBDD.
These in silico strategies have the potential to significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Research Applications and Potential of 6,7 Diaminoquinoline 5,8 Dione in Chemical Biology
6,7-Diaminoquinoline-5,8-dione as a Chemical Probe for Enzyme Studies and Biochemical Research
The primary application of this compound in biochemical research has been conceptualized through computational design studies targeting specific enzymes implicated in cancer. Its structure is particularly suited for investigation as an inhibitor of NAD(P)H: Quinone Oxidoreductase 1 (NQO1). dntb.gov.uaarabjchem.org
NQO1 is an enzyme that is overexpressed in various cancerous cells, making it a promising therapeutic target for anticancer drug discovery. researchgate.net A 2021 study by Gholampour et al. employed an in silico, structure-based molecular design approach to investigate a series of diamino-quinoline-5,8-dione derivatives as potential inhibitors of NQO1. researchgate.netarabjchem.org Using molecular docking and molecular dynamics simulations, the research aimed to predict the binding affinity and interaction of these compounds with the NQO1 active site. dntb.gov.uaarabjchem.org This computational approach serves as a foundational step, identifying the diamino-quinoline-5,8-dione core as a promising chemical probe for understanding NQO1 inhibition before undertaking more resource-intensive synthetic and in vitro testing. arabjchem.org The findings from such studies are critical for guiding the development of novel and selective enzyme inhibitors.
Exploration of this compound as a Scaffold for Bioactive Agent Development
The 5,8-quinolinedione (B78156) framework is recognized as an essential scaffold for biological activity. nih.gov Modifications at the C-6 and C-7 positions are known to significantly influence the biological properties of the resulting compounds. nih.gov The this compound structure serves as a parent scaffold for the rational design of new bioactive agents.
The in silico study on diamino-quinoline-5,8-dione derivatives highlighted their potential as NQO1-targeted agents for anticancer applications. researchgate.netarabjchem.org The research focused on designing a library of derivatives based on this core structure to identify candidates with high binding affinity and stability within the enzyme's active site. dntb.gov.uaarabjchem.org The premise of such research is that the diamino-scaffold can be systematically modified to optimize interactions with the target protein, potentially leading to the development of potent and selective therapeutic agents. nih.gov The table below summarizes the conceptual design approach for leveraging this scaffold.
| Scaffold Feature | Design Rationale in Bioactive Agent Development | Target Enzyme |
| Quinoline-5,8-dione Core | Redox-active moiety, known to interact with enzymes like oxidoreductases. | NAD(P)H: Quinone Oxidoreductase 1 (NQO1) researchgate.netarabjchem.org |
| Amino Groups at C-6 and C-7 | Provide sites for hydrogen bonding and further chemical modification to enhance binding affinity and selectivity. dntb.gov.uaarabjchem.org | NQO1 researchgate.netarabjchem.org |
| Overall Planar Structure | Allows for potential intercalation with biological macromolecules. | DNA, various enzymes |
This strategic design, though computational, positions this compound as a valuable starting point for medicinal chemistry campaigns aimed at discovering novel enzyme inhibitors.
Investigation of this compound in Antimicrobial Research (Antibacterial, Antifungal, Antimalarial, Antiviral)
While the broader class of quinoline (B57606) derivatives is well-known for its diverse antimicrobial activities, specific experimental data on the antibacterial, antifungal, antimalarial, or antiviral properties of this compound is not extensively documented in the available scientific literature. nih.govchemenu.comresearchgate.net
Natural 5,8-quinolinedione antibiotics are known to have a wide spectrum of activity. nih.gov However, the antimicrobial efficacy is highly dependent on the specific substitutions on the quinolinedione core. For instance, one study investigating a series of newly synthesized 6-amino- and 7-amino-quinoline-5,8-dione derivatives found that, despite demonstrating high cytotoxic activity, they displayed no significant action against a panel of bacteria (including Bacillus subtilis and Escherichia coli), fungi (Candida albicans), or microalgae. This underscores that the biological activity of one derivative cannot be readily extrapolated to another. Therefore, the specific antimicrobial potential of the 6,7-diamino substituted variant remains an open area for investigation.
Applications of this compound in Materials Science and Dye Chemistry
The application of quinoline derivatives extends into materials science and dye chemistry, often due to their unique electronic and photophysical properties. smolecule.comnih.gov For example, some aminoquinoline derivatives are studied for their fluorescence and have been developed as probes for bioimaging. nih.gov Similarly, azo dyes derived from aminoquinolines have been synthesized and characterized for various applications. mdpi.com
However, there is a lack of specific research in the reviewed literature detailing the use or potential of this compound in materials science or as a dye. Its structural features, including the conjugated system and electron-donating amino groups, suggest it may possess interesting chromophoric or electronic properties, but experimental validation of these characteristics has not been reported.
Future Research Directions and Methodological Advancements in this compound Studies
The current body of research, particularly the promising in silico findings, lays a clear path for future investigations into this compound and its derivatives.
Key future directions include:
Synthesis and Characterization: A crucial next step is the development of efficient and scalable synthetic routes to produce this compound and the novel derivatives designed in computational studies. arabjchem.org This would enable physical and chemical characterization and subsequent biological testing.
In Vitro Validation: The computationally predicted NQO1 inhibitory activity must be validated through experimental in vitro enzyme assays. arabjchem.org This would confirm whether the designed compounds are indeed potent and selective inhibitors as suggested by the molecular modeling.
Antimicrobial Screening: Given the known antimicrobial properties of the broader quinoline class, a systematic evaluation of this compound against a wide panel of bacterial, fungal, viral, and parasitic pathogens is warranted to explore its potential in this area. nih.gov
Exploration of Material Properties: Research into the photophysical and electronic properties of this compound could uncover potential applications in materials science, such as in the development of organic electronic devices, sensors, or novel dyes.
Structure-Activity Relationship (SAR) Studies: Once a baseline of biological activity is established through synthesis and testing, comprehensive SAR studies can be performed. This involves synthesizing a wider array of derivatives to systematically probe how different functional groups at various positions on the scaffold affect its biological or material properties.
Methodological advancements will likely involve the continued integration of computational chemistry with traditional experimental work to accelerate the discovery and optimization process, creating a more efficient feedback loop between design, synthesis, and testing.
Q & A
Q. What statistical approaches validate the reproducibility of synthetic yields across different batches of 6,7-diaminoquinoline-5,8-diones?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry). Apply ANOVA to batch yield data (n ≥ 3) and calculate RSD (relative standard deviation). Outliers are investigated via LC-MS to detect trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
